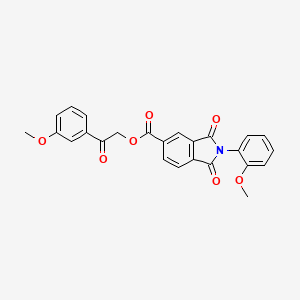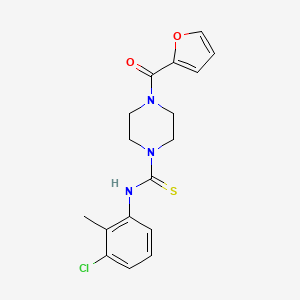
2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
Phenolic compounds, such as those with methoxyphenyl groups, are common in nature and have diverse biological activities . They are characterized by one or more hydroxyl groups attached to an aromatic ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The presence of methoxyphenyl and dioxo groups suggests that the compound may have interesting electronic and steric properties.Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate” can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors like its molecular structure, functional groups, and stereochemistry . For example, the presence of methoxy and carboxylate groups could influence the compound’s solubility, acidity, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7/c1-31-17-7-5-6-15(12-17)21(27)14-33-25(30)16-10-11-18-19(13-16)24(29)26(23(18)28)20-8-3-4-9-22(20)32-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZIFYZRAPVNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide](/img/structure/B3654603.png)
![ETHYL 4-{[(4-PHENYLPIPERAZINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B3654608.png)
![2-ethoxy-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3654625.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B3654632.png)
![7-[(3-BROMOPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3654642.png)


![2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B3654663.png)
![Methyl 4-[[5-(4-bromophenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B3654664.png)

![3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3654692.png)


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3654704.png)
